molecular formula C5H9NO2 B12975237 Methyl 2-aminobut-3-enoate

Methyl 2-aminobut-3-enoate

Cat. No.: B12975237
M. Wt: 115.13 g/mol
InChI Key: ZAPSZMYDFDVSLO-UHFFFAOYSA-N
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Description

Methyl 2-aminobut-3-enoate is an organic compound with the molecular formula C5H9NO2. It is a methyl ester derivative of 2-aminobut-3-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminobut-3-enoate can be synthesized through the treatment of acetoacetates with aqueous ammonia. This reaction typically involves the use of ethyl acetoacetate and ammonia in an ethanol solvent, followed by heating under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the same principles as laboratory synthesis, scaled up to meet industrial demands. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-aminobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-aminobut-3-enoate involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions, influencing the reactivity and binding properties of the compound. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminobut-3-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to its isomers. This makes it valuable for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

methyl 2-aminobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-4(6)5(7)8-2/h3-4H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPSZMYDFDVSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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